Cas no 351-82-6 (2-(4-Fluorophenyl)ethanethioamide)

2-(4-Fluorophenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)ethanethioamide
- 2-(4-Fluorophenyl)ethanethioamide
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- Inchi: 1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
- InChI Key: NXWUFNHIHOKJBV-UHFFFAOYSA-N
- SMILES: S=C(CC1C=CC(=CC=1)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- XLogP3: 1.5
- Topological Polar Surface Area: 58.1
2-(4-Fluorophenyl)ethanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36372-1.0g |
2-(4-fluorophenyl)ethanethioamide |
351-82-6 | 95.0% | 1.0g |
$55.0 | 2025-03-18 | |
Enamine | EN300-36372-0.1g |
2-(4-fluorophenyl)ethanethioamide |
351-82-6 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
Enamine | EN300-36372-0.25g |
2-(4-fluorophenyl)ethanethioamide |
351-82-6 | 95.0% | 0.25g |
$27.0 | 2025-03-18 | |
TRC | F621360-500mg |
2-(4-Fluorophenyl)ethanethioamide |
351-82-6 | 500mg |
$87.00 | 2023-05-18 | ||
Enamine | EN300-36372-0.5g |
2-(4-fluorophenyl)ethanethioamide |
351-82-6 | 95.0% | 0.5g |
$43.0 | 2025-03-18 | |
Aaron | AR00I7NC-1g |
2-(4-Fluorophenyl)ethanethioamide |
351-82-6 | 95% | 1g |
$101.00 | 2025-02-28 | |
1PlusChem | 1P00I7F0-5g |
2-(4-Fluorophenyl)ethanethioamide |
351-82-6 | 98% | 5g |
$270.00 | 2025-02-28 | |
A2B Chem LLC | AI48620-250mg |
2-(4-Fluorophenyl)ethanethioamide |
351-82-6 | 95% | 250mg |
$64.00 | 2023-12-30 | |
A2B Chem LLC | AI48620-500mg |
2-(4-Fluorophenyl)ethanethioamide |
351-82-6 | 95% | 500mg |
$81.00 | 2023-12-30 | |
1PlusChem | 1P00I7F0-500mg |
2-(4-Fluorophenyl)ethanethioamide |
351-82-6 | 95% | 500mg |
$112.00 | 2024-05-04 |
2-(4-Fluorophenyl)ethanethioamide Related Literature
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Yadong Sun,Huanfeng Jiang,Wanqing Wu,Wei Zeng,Jianxiao Li Org. Biomol. Chem. 2014 12 700
Additional information on 2-(4-Fluorophenyl)ethanethioamide
2-(4-Fluorophenyl)ethanethioamide: A Comprehensive Overview
The compound 2-(4-Fluorophenyl)ethanethioamide (CAS No. 351-82-6) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its chemical structure, synthesis methods, pharmacological activities, and recent advancements in its utilization.
Chemical Structure and Properties
2-(4-Fluorophenyl)ethanethioamide consists of a thioamide group (-S-C(=NH)-NH2) attached to a fluorophenyl ring. The presence of the fluorine atom at the para position of the phenyl ring imparts unique electronic and steric properties to the molecule. This structure not only enhances its stability but also contributes to its reactivity in various chemical reactions. The compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate.
Recent studies have highlighted the importance of thioamide groups in modulating the physicochemical properties of molecules. The sulfur atom in the thioamide group introduces a distinct electronic environment, making it a valuable component in drug design and material science applications.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)ethanethioamide involves a multi-step process that typically begins with the preparation of 4-fluorophenylacetonitrile. This intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the corresponding amide or thioamide derivative. A recent advancement in this synthesis pathway involves the use of microwave-assisted techniques, which significantly reduces reaction time while maintaining high yields.
Another approach reported in the literature employs the direct coupling of 4-fluorophenethylamine with carbon disulfide under catalytic conditions. This method has been optimized for scalability, making it suitable for industrial production.
Pharmacological Activities and Applications
Research into 2-(4-Fluorophenyl)ethanethioamide has revealed promising pharmacological activities, particularly in the context of anti-inflammatory and antioxidant properties. Studies conducted on cellular models have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
In addition to its pharmacological applications, this compound has shown utility in material science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic processes. Recent research highlights its role in enhancing the catalytic efficiency of palladium-catalyzed cross-coupling reactions.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of 2-(4-Fluorophenyl)ethanethioamide is crucial for its sustainable use. Preliminary studies indicate that it undergoes biodegradation under aerobic conditions, with a half-life of approximately 7 days in aqueous environments. However, further research is required to assess its long-term ecological effects.
From a safety perspective, handling this compound requires adherence to standard laboratory protocols due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.
Conclusion
2-(4-Fluorophenyl)ethanethioamide (CAS No. 351-82-6) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application methodologies, positions it as a valuable tool in both academic research and industrial settings.
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